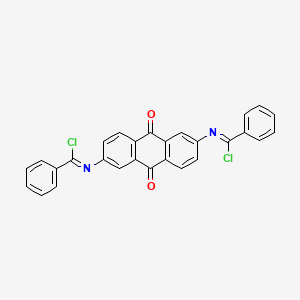
Noboritomycin-B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Noboritomycin-B is a polyether antibiotic isolated from the bacterium Streptomyces noboritoensis. It is structurally related to Noboritomycin-A, with the primary difference being an ethyl substituent on the aromatic ring in place of a methyl group . This compound exhibits activity against Gram-positive bacteria and is effective against Eimeria tenella, a parasite causing chicken coccidiosis .
Vorbereitungsmethoden
Noboritomycin-B is typically isolated from the fermentation broth of Streptomyces noboritoensis. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route for this compound has not been extensively documented, but it involves complex organic synthesis due to its polyether structure.
Analyse Chemischer Reaktionen
Noboritomycin-B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify its functional groups, potentially altering its antibiotic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Noboritomycin-B has several scientific research applications:
Chemistry: It serves as a model compound for studying polyether antibiotics and their synthesis.
Biology: Researchers use it to investigate the mechanisms of antibiotic resistance in Gram-positive bacteria.
Medicine: Its effectiveness against makes it a potential candidate for developing treatments for chicken coccidiosis.
Industry: This compound can be used in the agricultural sector to control bacterial infections in livestock.
Wirkmechanismus
Noboritomycin-B exerts its effects by acting as an ionophore, facilitating the transport of ions across cell membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound targets the cell membrane and interferes with essential cellular processes, making it effective against Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Noboritomycin-B is structurally similar to other polyether antibiotics such as salinomycin and lasalocid. it is unique due to its specific substituents on the aromatic ring and its distinct biological activity profile . Similar compounds include:
Salinomycin: Known for its anticancer properties.
Lasalocid: Used as a feed additive to control coccidiosis in poultry.
Monensin: Another polyether antibiotic with applications in veterinary medicine.
This compound stands out due to its specific activity against Eimeria tenella
Eigenschaften
CAS-Nummer |
68508-46-3 |
|---|---|
Molekularformel |
C44H66O14 |
Molekulargewicht |
819.0 g/mol |
IUPAC-Name |
6-[(4R,6S)-8-[(2R,9S,10S,12R)-3-[(4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-3-ethyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C44H66O14/c1-12-28-14-15-29(33(36(28)49)40(50)51)21(3)18-22(4)34(47)25(7)35(48)26(8)37-23(5)19-24(6)43(56-37)17-16-31(46)44(58-43)27(9)39(53-11)42(10,57-44)32-20-30(45)38(55-32)41(52)54-13-2/h14-17,21-27,30-32,34,37-39,45-47,49H,12-13,18-20H2,1-11H3,(H,50,51)/t21?,22-,23+,24-,25+,26?,27?,30-,31?,32?,34?,37+,38?,39-,42?,43?,44?/m1/s1 |
InChI-Schlüssel |
AFGBEDQMTFPVJS-SYEWQBDDSA-N |
Isomerische SMILES |
CCC1=C(C(=C(C=C1)C(C)C[C@@H](C)C([C@H](C)C(=O)C(C)[C@@H]2[C@H](C[C@H](C3(O2)C=CC(C4(O3)C([C@H](C(O4)(C)C5C[C@H](C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)C(C)CC(C)C(C(C)C(=O)C(C)C2C(CC(C3(O2)C=CC(C4(O3)C(C(C(O4)(C)C5CC(C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


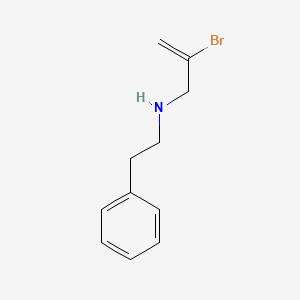

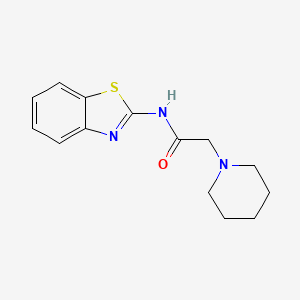

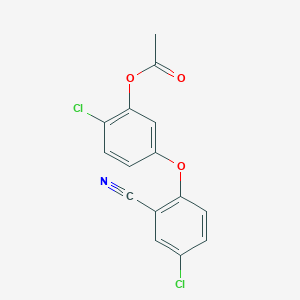

![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)

![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
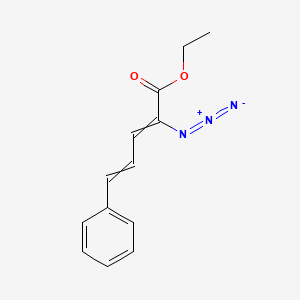
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
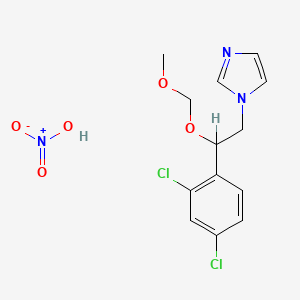
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
